molecular formula C17H15N7O2 B2643655 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034280-27-6

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2643655
CAS RN: 2034280-27-6
M. Wt: 349.354
InChI Key: FYDBTDGVXLKPHR-UHFFFAOYSA-N
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazolopyrazines . Triazolopyrazines are nitrogen-containing heterocycles and are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

Triazolopyrazines can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of triazolopyrazines was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Triazolopyrazines can undergo various chemical reactions. For instance, they can be synthesized via aromatic nucleophilic substitution . They can also react with hydrazonoyl halides to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Future Directions

The future directions in the research of triazolopyrazines could involve the development of new synthetic methods, exploration of their biological activities, and investigation of their potential applications in medicinal chemistry .

properties

IUPAC Name

2-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-23-13(9-12(22-23)11-5-3-2-4-6-11)16(25)19-10-14-20-21-15-17(26)18-7-8-24(14)15/h2-9H,10H2,1H3,(H,18,26)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDBTDGVXLKPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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